2-Ethyl-4-methyl-1,3-dioxolane

Water Treatment Environmental Chemistry Hydrolysis

2-Ethyl-4-methyl-1,3-dioxolane (2-EMD), a cyclic acetal with the molecular formula C6H12O2 , is a colorless liquid with a sweet odor. It is primarily encountered as a byproduct in polyester resin manufacturing, where it forms through the acid-catalyzed cyclization of propanal and 1,2-propanediol.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 4359-46-0
Cat. No. B3021168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyl-1,3-dioxolane
CAS4359-46-0
Synonyms2-4-EMD
2-ethyl-4-methyl-1,3-dioxolane
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC1OCC(O1)C
InChIInChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3
InChIKeyCSZCLQLJVFLXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methyl-1,3-dioxolane (CAS 4359-46-0) Technical Overview for Scientific Procurement


2-Ethyl-4-methyl-1,3-dioxolane (2-EMD), a cyclic acetal with the molecular formula C6H12O2 [1], is a colorless liquid with a sweet odor . It is primarily encountered as a byproduct in polyester resin manufacturing, where it forms through the acid-catalyzed cyclization of propanal and 1,2-propanediol [2]. It also serves as a key research compound due to its occurrence as an emerging malodorous contaminant in drinking water at trace levels [3].

Why 2-Ethyl-4-methyl-1,3-dioxolane Cannot Be Readily Substituted by Generic Cyclic Acetals


While the broader class of 1,3-dioxolanes shares a common core structure, substitution at the 2- and 4-positions critically defines their unique physicochemical, sensory, and kinetic properties. Simple interchange with other cyclic acetals, such as 2-methyl-1,3-dioxolane or 2,4-dimethyl-1,3-dioxolane, is not scientifically valid due to significant differences in stability profiles under relevant pH conditions [1], hydrogenolysis kinetics [2], and environmental odor thresholds [3]. These factors directly impact their utility in synthetic applications and their environmental behavior, making specific compound selection essential for both research reproducibility and industrial process control.

Quantitative Differential Evidence for 2-Ethyl-4-methyl-1,3-dioxolane vs. Closest Analogs


pH-Dependent Hydrolytic Stability: A Key Differentiator from 2-Ethyl-5,5-dimethyl-1,3-dioxane

The hydrolytic stability of 2-EMD exhibits a distinct pH profile that contrasts with more stable dioxanes. At pH 3, hydrolysis of 2-EMD occurs on the order of hours, while stability is questionable even at neutral pH 7. The compound only appears stable at pH 9 [1]. This kinetic behavior differentiates it from compounds like 2-ethyl-5,5-dimethyl-1,3-dioxane (2-EDD), which are noted for their high stability [2].

Water Treatment Environmental Chemistry Hydrolysis

Hydrogenolysis Rate Differentiation: cis-Isomer of 2-EMD vs. trans-Isomer

In a direct comparative study, the cis isomer of 2-ethyl-4-methyl-1,3-dioxolane undergoes hydrogenolysis by LiAlH4–AlCl3 approximately 10 times faster than the corresponding trans isomer [1]. This stereochemical dependence on reactivity is a critical factor in synthetic applications where selective cleavage is desired, and it differs from the behavior of 2,4-dimethyl-1,3-dioxolane, where the cis isomer is only 6.8 times faster than the trans isomer [1].

Organic Synthesis Stereochemistry Kinetics

Odor Threshold Potency: 2-EMD vs. 1,3-Dioxolane

The odor threshold concentration for 2-ethyl-4-methyl-1,3-dioxolane in water is reported between 5 and 10 ng/L [1]. This extremely low value classifies it as a potent malodorant. In comparison, unsubstituted 1,3-dioxolane has a reported aqueous odor threshold of 0.38 ppm (380,000 ng/L) [2], making 2-EMD roughly 40,000 to 80,000 times more potent as an odorant.

Sensory Science Water Quality Flavor Chemistry

Boiling Point and Flash Point: Safety & Handling Profile vs. 2-Methyl-1,3-dioxolane

2-Ethyl-4-methyl-1,3-dioxolane exhibits a boiling point of 125.0±8.0 °C at 760 mmHg and a flash point of 29.4±12.3 °C . In contrast, the smaller analog 2-methyl-1,3-dioxolane has a significantly lower boiling point range of 80-83 °C and a much lower flash point of -2 °C . This represents a flash point difference of over 30 °C, which has substantial implications for handling, storage, and regulatory classification.

Chemical Safety Physical Properties Process Engineering

Vapor Pressure and Volatility: Process Behavior vs. 2,4-Dimethyl-1,3-dioxolane

The vapor pressure of 2-EMD at 25 °C is 15.0±0.2 mmHg . While a direct vapor pressure value for 2,4-dimethyl-1,3-dioxolane at 25 °C is not readily available, its boiling point is reported as 100-101 °C , which is approximately 24 °C lower than the boiling point of 2-EMD (125 °C). This boiling point difference directly implies a significantly higher vapor pressure and volatility for 2,4-dimethyl-1,3-dioxolane under identical conditions.

Volatility Distillation Solvent Properties

Odor Threshold Parity with 2-Ethyl-5,5-dimethyl-1,3-dioxane (2-EDD)

In environmental monitoring contexts, the odor threshold of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) is directly comparable to that of the structurally related dioxane, 2-ethyl-5,5-dimethyl-1,3-dioxane (2-EDD). Both compounds exhibit a reported threshold of 10 ng/L [1]. This parity places 2-EMD among the most potent known malodorants in the cyclic acetal class, confirming its status as a priority analyte alongside the well-studied 2-EDD [2].

Environmental Monitoring Sensory Analysis Contaminant Identification

Optimal Research and Industrial Use Cases for 2-Ethyl-4-methyl-1,3-dioxolane Based on Quantitative Evidence


Environmental Forensics and Water Quality Monitoring

2-EMD's extremely low odor threshold of 5-10 ng/L [1] and its parity with 2-EDD [2] make it an essential reference standard for GC-MS and sensory analysis in drinking water. Procurement of a pure, characterized sample is non-negotiable for accurate identification and quantification in source water, groundwater, and treated effluent samples [3].

Stereoselective Synthetic Methodology Development

The 10-fold difference in hydrogenolysis rates between cis and trans isomers of 2-EMD, compared to the 6.8-fold difference in 2,4-dimethyl-1,3-dioxolane [4], offers a unique model system for studying stereoelectronic effects in cyclic acetal cleavage. Researchers seeking to design stereoselective protecting group strategies or explore substituent-dependent reaction kinetics will find 2-EMD a superior model over simpler dioxolanes.

Process Safety and Industrial Solvent Formulation

With a flash point of ~29 °C , 2-EMD presents a less severe flammability hazard compared to lower molecular weight dioxolanes like 2-methyl-1,3-dioxolane (flash point -2 °C) . Its lower volatility (vapor pressure 15 mmHg at 25 °C) compared to compounds like 2,4-dimethyl-1,3-dioxolane (implied by a 24 °C lower boiling point) also reduces evaporative emissions, making it a more attractive candidate in applications where worker exposure and VOC regulations are a concern.

Kinetic Studies in Environmental Fate Modeling

The well-characterized, pH-dependent hydrolysis of 2-EMD—rapid at pH 3, slow at pH 9 [1]—provides a quantitative framework for studying abiotic degradation pathways of cyclic acetals in natural waters. Its behavior is distinct from more stable dioxanes [5], making it a specific model compound for predicting the persistence of this subclass of contaminants under variable environmental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-4-methyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.